Naltriben
Overview
Description
Naltriben is a potent and selective antagonist for the delta opioid receptor, primarily used in scientific research. It has similar effects to the more widely used delta antagonist naltrindole, but with different binding affinities for the delta 1 and delta 2 subtypes. This makes it useful for distinguishing the subtype selectivity of drugs acting at the delta receptors . Additionally, at high doses, this compound acts as a kappa-opioid agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltriben can be synthesized using the Fischer indole synthesis method. This involves the reaction of naltrexone hydrochloride with O-phenylhydroxylamine under mildly acidic, purely aqueous conditions. The preparation of this compound requires more forcing conditions, specifically 6.0 N hydrochloric acid . This method is efficient, environmentally friendly, and suitable for gram-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Fischer indole synthesis method provides a scalable and efficient route for its production. The use of aqueous conditions and minimal organic solvents makes it an attractive method for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Naltriben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity.
Scientific Research Applications
Naltriben is extensively used in scientific research due to its selective antagonism of the delta opioid receptor. Its applications include:
Chemistry: this compound is used to study the binding affinities and selectivity of drugs acting at delta opioid receptors.
Biology: It helps in understanding the role of delta opioid receptors in various biological processes.
Medicine: this compound is used in preclinical studies to investigate the potential therapeutic effects of delta opioid receptor antagonists.
Industry: Its selective antagonism makes it a valuable tool in drug development and pharmacological research .
Mechanism of Action
Naltriben exerts its effects by selectively binding to the delta opioid receptors, blocking their activity. This antagonism helps in distinguishing the subtype selectivity of drugs acting at the delta receptors. Additionally, at high doses, this compound acts as a kappa-opioid agonist, further influencing its pharmacological profile .
Molecular Targets and Pathways:
Delta Opioid Receptors: this compound selectively binds to delta 1 and delta 2 subtypes, blocking their activity.
Kappa Opioid Receptors: At high doses, this compound acts as an agonist, activating these receptors.
TRPM7 Channels: this compound activates TRPM7 channels, influencing calcium influx and cellular signaling pathways
Comparison with Similar Compounds
Naltriben is often compared with other delta opioid receptor antagonists, such as:
Naltrindole: Similar in function but with different binding affinities for delta 1 and delta 2 subtypes.
Nalfurafine: Primarily a kappa-opioid receptor agonist with different pharmacological properties.
Nalmefene: Another opioid receptor antagonist with broader receptor selectivity.
Uniqueness: this compound’s unique binding affinities for delta 1 and delta 2 subtypes make it a valuable tool for distinguishing the subtype selectivity of drugs acting at delta receptors. Its dual role as a delta antagonist and kappa agonist at high doses further enhances its research applications .
Properties
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWWEYETMPAMX-IFKAHUTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912218 | |
Record name | Naltriben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111555-58-9 | |
Record name | Naltriben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111555-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrindole benzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111555589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltriben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALTRIBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXG719F189 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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